molecular formula C6H14ClNO3 B1379630 Ethyl 3-amino-2-hydroxybutanoate hydrochloride CAS No. 1803586-68-6

Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B1379630
CAS No.: 1803586-68-6
M. Wt: 183.63 g/mol
InChI Key: SAWOEFWTUQZCRV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-hydroxybutanoate hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-2-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(8)4(2)7;/h4-5,8H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWOEFWTUQZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-68-6
Record name Butanoic acid, 3-amino-2-hydroxy-, ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-2-hydroxybutanoate hydrochloride
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Foundational & Exploratory

A Technical Guide to the Molecular Structure and Analysis of Ethyl 3-amino-2-hydroxybutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-amino-2-hydroxybutanoate hydrochloride is a pivotal chiral building block derived from the essential amino acid threonine. Its defined stereochemistry and versatile functional groups—an amine, a hydroxyl group, and an ethyl ester—make it a valuable starting material in the stereoselective synthesis of complex pharmaceuticals and bioactive molecules.[1][2] This technical guide provides an in-depth exploration of its molecular architecture, with a focus on stereoisomerism, a detailed protocol for its synthesis via Fischer esterification, and a comprehensive overview of the analytical techniques required for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and characterization for application in medicinal chemistry and organic synthesis.

Molecular Structure and Physicochemical Properties

The utility of this compound in asymmetric synthesis is fundamentally derived from its well-defined three-dimensional structure. A precise understanding of its stereochemistry is paramount for its effective application.

Core Structure and Functional Groups

The molecule is the ethyl ester of 3-amino-2-hydroxybutanoic acid, presented as its hydrochloride salt. The core structure features a four-carbon butanoate chain with key functional groups that dictate its reactivity:

  • Ethyl Ester: The carboxylic acid of the parent amino acid is protected as an ethyl ester, which modulates its reactivity and solubility.

  • Primary Amine: Located at the C3 position, this amine is protonated in the hydrochloride salt form, enhancing stability and water solubility.

  • Secondary Hydroxyl Group: Present at the C2 position, this group provides a site for further chemical modification and influences the molecule's stereochemistry.

The Critical Role of Stereoisomerism

The molecule possesses two chiral centers at the C2 and C3 carbons, giving rise to four possible stereoisomers.[3] The relative configuration of the amine and hydroxyl groups determines whether the isomer is of the threo or erythro form. The specific isomer, (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, corresponds to the naturally occurring L-threonine configuration.[4][5] In drug development, isolating a single, desired stereoisomer is often critical, as different isomers can have vastly different pharmacological activities or toxicities.

The four stereoisomers and their relationships are depicted below:

G cluster_0 Threo Pair (anti) cluster_1 Erythro Pair (syn) A (2S,3R) L-Threonine derivative B (2R,3S) D-Threonine derivative A->B Enantiomers C (2S,3S) L-Allo-threonine derivative A->C Diastereomers D (2R,3R) D-Allo-threonine derivative A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Stereoisomeric relationships of Ethyl 3-amino-2-hydroxybutanoate.
Physicochemical Properties

The fundamental properties of the (2S,3R) isomer are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
IUPAC Name ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[5]
Synonym L-Threonine ethyl ester hydrochloride[4]
CAS Number 39994-70-2[4][5][6]
Molecular Formula C₆H₁₄ClNO₃[4][5][6]
Molecular Weight 183.63 g/mol [4][6]
Appearance White solid or liquid[5][7]
Canonical SMILES CCOC(=O)O.Cl[5]
InChI Key WHKKNTASOQMDMH-JBUOLDKXSA-N[5]

Synthesis and Rationale

The most common and direct method for preparing this compound is the Fischer esterification of the parent amino acid, threonine. This choice is driven by the ready availability of optically pure threonine and the efficiency of the reaction.

Principle of Synthesis: Fischer Esterification

The synthesis involves reacting threonine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂).[1][7][8] The causality behind this choice is twofold:

  • Activation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Protection of the Amino Group: The acid simultaneously protonates the amino group, forming an ammonium salt. This prevents the amine from acting as a competing nucleophile, thus avoiding self-polymerization or side reactions.

Experimental Protocol: Synthesis from L-Threonine

This protocol outlines a standard laboratory procedure for the synthesis of L-threonine ethyl ester hydrochloride.

Materials:

  • L-Threonine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂) or dry HCl gas

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir plate

  • Ice bath

  • Rotary evaporator

  • Diethyl ether or Ethyl acetate (for extraction/recrystallization)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Cool the flask to 0°C in an ice bath.

  • Acid Addition: Slowly add thionyl chloride dropwise to the stirred ethanol.[8] Alternatively, bubble dry HCl gas through the solution until saturation.[8] This step is exothermic and generates the acid catalyst in situ.

  • Addition of Amino Acid: Once the acid addition is complete and the solution has cooled, add L-threonine in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 16-24 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.[7][8]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G start Start: L-Threonine & Anhydrous Ethanol step1 Cool to 0°C start->step1 step2 Slowly add Thionyl Chloride (or bubble HCl gas) step1->step2 step3 React at Room Temperature (16-24h) step2->step3 step4 Solvent Evaporation (Rotary Evaporator) step3->step4 step5 Recrystallization (e.g., Ethyl Acetate/Hexane) step4->step5 end Final Product: Ethyl (2S,3R)-3-amino-2-hydroxybutanoate HCl step5->end

Workflow for the synthesis of L-Threonine ethyl ester hydrochloride.

Structural Elucidation and Purity Analysis

For applications in drug development, rigorous analytical characterization is non-negotiable. A combination of spectroscopic and chromatographic techniques is required to confirm the chemical identity, structure, and, most importantly, the stereochemical purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[9] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Predicted ¹H NMR Data (in D₂O): The following table outlines the expected signals for the protonated form of the compound. Chemical shifts (δ) are approximate and can vary with solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.25Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~4.00Doublet1HH-2 (α-proton)Proton on the carbon bearing the hydroxyl group, split by H-3.
~3.60Multiplet1HH-3 (β-proton)Proton on the carbon bearing the amino group, split by H-2 and the C4-methyl protons.
~1.30Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.
~1.25Doublet3HH-4 (-CH₃ )Methyl protons at C4, split by the adjacent H-3 proton.

Experimental Protocol: Sample Preparation for NMR

  • Dissolution: Accurately weigh and dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[9]

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.

  • Referencing: Use the residual solvent peak as a reference. For quantitative NMR (qNMR) to determine absolute purity, a certified internal standard must be added.[10]

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is ideal for analyzing the pre-ionized salt.

Expected Fragmentation: The mass spectrum of the free base (after deprotonation of the amine) would show a molecular ion [M+H]⁺ at m/z 148.[11] Under electron ionization (EI), fragmentation is expected to occur via characteristic pathways for amino acid esters.

G M [M]+• m/z 147 (free base) F1 Loss of •OCH2CH3 m/z 102 M->F1 F2 Loss of •CH(OH)COOEt m/z 44 M->F2 F3 Loss of H₂O m/z 129 M->F3 F4 Loss of •CH3 m/z 132 M->F4

Plausible EI fragmentation pathways for the free base.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility for Gas Chromatography (GC), the amine and hydroxyl groups can be derivatized (e.g., silylation).

  • GC Conditions: Use a capillary column (e.g., DB-5 or equivalent). Program the oven with a temperature ramp (e.g., 50°C to 250°C) to ensure separation from impurities.

  • MS Conditions: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-250 to capture the molecular ion and key fragments.[12]

Chiral Chromatography

Principle and Causality: This is the most definitive technique for assessing stereochemical purity. Standard HPLC or GC cannot distinguish between enantiomers. Chiral chromatography utilizes a stationary phase that is itself chiral. This allows for the transient formation of diastereomeric complexes between the analyte enantiomers and the stationary phase, which have different energies and stabilities, leading to different retention times and successful separation.[13] For pharmaceutical applications, quantifying even trace amounts of an unwanted stereoisomer is a regulatory requirement.

Typical Method: Chiral GC

  • Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin phase) is highly effective for separating amino acid derivatives.[13]

  • Sample Preparation: The sample may need to be derivatized to enhance volatility and interaction with the stationary phase.

  • Analysis: An isothermal or temperature-programmed oven method is used. The integration of the resulting peaks allows for the precise calculation of the enantiomeric excess (e.e.).

Applications in Drug Development

This compound is more than a simple chemical; it is a strategic tool in pharmaceutical synthesis.

  • Chiral Pool Synthesis: The compound serves as a "chiral synthon."[1] Its pre-defined stereocenters at C2 and C3 are incorporated directly into the final drug molecule, bypassing the need for complex and often low-yielding asymmetric reactions later in the synthesis.

  • Peptide Synthesis: It is a protected form of threonine, suitable for use in peptide synthesis.[14] The ethyl ester protects the C-terminus while the N-terminus is typically protected with a group like Fmoc or Boc before coupling.

  • Intermediate for Antibiotics and Therapeutics: As a threonine derivative, it is a key intermediate in the synthesis of various therapeutics, including novel antibiotics and other complex molecular targets.[1][14]

Conclusion

This compound is a foundational building block for advanced organic synthesis, particularly within drug discovery and development. Its value is intrinsically linked to its stereochemistry. Therefore, a successful research campaign relies on not only its efficient synthesis but also its rigorous characterization. The analytical triad of NMR for structural confirmation, mass spectrometry for molecular weight verification, and chiral chromatography for stereochemical purity assessment forms a self-validating system. Adherence to these analytical principles ensures the quality and reliability of the material, providing a solid foundation for the development of next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of AJ-024. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine. Google Patents.
  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. Retrieved from [Link]

  • OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Retrieved from [Link]

  • PubMed. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. PubMed. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Ethyl L-Threoninate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Ethyl L-threoninate hydrochloride (CAS: 39994-70-2), a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike generic textbook procedures, this protocol focuses on the Thionyl Chloride (


) mediated esterification , a method preferred for its ability to generate anhydrous hydrogen chloride in situ, thereby driving the equilibrium toward ester formation while maintaining the integrity of the chiral center.

This document is structured to provide full autonomy to the researcher, explaining not just the steps, but the thermodynamic and kinetic causality behind them.

Chemical Basis & Retrosynthetic Analysis

The Synthetic Challenge

Esterification of amino acids presents a unique challenge: the zwitterionic nature of the starting material (L-Threonine) makes it insoluble in most organic solvents. Furthermore, L-Threonine possesses a secondary hydroxyl group (


-hydroxy), creating a risk of side reactions such as 

-elimination (dehydration) or O-acylation if conditions are too harsh.
Selected Route: Thionyl Chloride Mediated Fischer Esterification

We utilize a modified Fischer esterification where thionyl chloride acts as a dual-function reagent:

  • Dehydrating Agent: Consumes moisture, preventing hydrolysis.

  • Catalyst Generator: Reacts with ethanol to generate anhydrous

    
     and diethyl sulfite/sulfur dioxide.
    

Reaction Equation:



Mechanistic Pathway

The reaction proceeds via the protonation of the carboxylic carbonyl, increasing its electrophilicity. The nucleophilic attack by ethanol forms a tetrahedral intermediate. The key to this specific protocol is the irreversible removal of volatile byproducts (


, 

), which drives the equilibrium forward according to Le Chatelier's principle.

Mechanism SOCl2 SOCl2 + EtOH HCl_Gen In-situ Anhydrous HCl (Exothermic) SOCl2->HCl_Gen < 0°C Protonation Carbonyl Protonation (Activation) HCl_Gen->Protonation + L-Threonine Nu_Attack Nucleophilic Attack (by EtOH) Protonation->Nu_Attack Tetra_Inter Tetrahedral Intermediate Nu_Attack->Tetra_Inter Elimination Elimination of H2O (Formation of Ester) Tetra_Inter->Elimination -H2O Product Ethyl L-Threoninate Hydrochloride Elimination->Product

Figure 1: Mechanistic pathway of thionyl chloride mediated esterification.[1] Note the critical temperature control during HCl generation.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield (>90%), the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Temperature (Addition) -10°C to 0°CThe reaction of

with EtOH is violently exothermic. High temps during addition cause solvent boil-over and loss of reagent.
Temperature (Reaction) Reflux (~78°C)Required to overcome the activation energy of the nucleophilic attack on the sterically hindered carboxyl group.
Stoichiometry 1.2 - 1.5 eq

Excess is required to scavenge water produced during esterification and maintain saturation of

.
Moisture Control Strictly AnhydrousWater is a competitive nucleophile. Presence of water hydrolyzes the ester back to the acid.
Time 4 - 12 HoursMonitoring via TLC is essential. Extended reflux can lead to racemization or degradation.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, 

). Perform all operations in a functioning fume hood. Wear acid-resistant gloves.
Reagents & Equipment
  • L-Threonine: 11.91 g (100 mmol) - Must be dry.

  • Absolute Ethanol: 100 mL - 200 proof, anhydrous.

  • Thionyl Chloride (

    
    ):  8.7 mL (~120 mmol, 1.2 eq).
    
  • Equipment: 250 mL Round Bottom Flask (RBF), reflux condenser,

    
     drying tube, ice-salt bath, magnetic stir bar.
    
Step-by-Step Procedure
Phase 1: Activation (The "Chilling" Phase)
  • Setup: Equip the 250 mL RBF with a stir bar and seal with a septum. Flush with Nitrogen/Argon if available (optional but recommended).

  • Solvent Charge: Add 100 mL of absolute ethanol.

  • Cooling: Submerge the flask in an ice-salt bath. Allow internal temperature to reach -5°C to -10°C.

  • Reagent Addition: Using a syringe or pressure-equalizing dropping funnel, add Thionyl Chloride dropwise.

    • Critical: Maintain temperature < 0°C. The solution will fume and heat up.

    • Observation: The solution remains clear but becomes acidic (anhydrous

      
       generation).
      
Phase 2: Reaction
  • Substrate Addition: Once

    
     addition is complete, remove the septum and add solid L-Threonine  in one portion.
    
    • Note: The amino acid will likely not dissolve immediately.

  • Reflux: Attach the reflux condenser with a drying tube. Heat the mixture to reflux (oil bath set to ~85°C).

    • Visual Cue: As the reaction proceeds, the suspended solid will dissolve, resulting in a clear, homogeneous solution. This usually takes 1-2 hours.

  • Completion: Continue reflux for an additional 2-4 hours.

    • Validation: Spot on TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.[2] The product (

      
       ~0.5-0.6) will be distinct from the starting material (
      
      
      
      ~0.2-0.3).
Phase 3: Isolation & Purification
  • Evaporation: Cool to Room Temperature (RT). Concentrate the mixture on a rotary evaporator (

    
     bath) to remove solvent and excess 
    
    
    
    .
    • Result: A viscous, pale yellow oil or semi-solid residue.

  • Co-evaporation: Add 20 mL of fresh ethanol or toluene and re-evaporate. Repeat twice.

    • Purpose: This azeotropically removes traces of water and trapped

      
       gas.
      
  • Crystallization (Trituration):

    • Dissolve the residue in a minimum amount of warm absolute ethanol (~5-10 mL).

    • Slowly add Diethyl Ether or MTBE (tert-butyl methyl ether) (~50-100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white crystalline solid.[3] If it oils out, scratch the glass or cool to -20°C.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove final traces of acid.
    

Workflow Start Start: Anhydrous EtOH (-10°C) Add_SOCl2 Add SOCl2 Dropwise (Exotherm Control) Start->Add_SOCl2 Add_AA Add L-Threonine (Suspension) Add_SOCl2->Add_AA Reflux Reflux 4-6 Hours (Dissolution = Reaction) Add_AA->Reflux Evap Rotary Evaporation (Remove Solvent/HCl) Reflux->Evap Triturate Triturate with Et2O/MTBE (Induce Crystallization) Evap->Triturate Filter Filtration & Vacuum Dry Triturate->Filter Final Ethyl L-Threoninate HCl (White Solid) Filter->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

The product, Ethyl L-threoninate hydrochloride , is hygroscopic. Immediate characterization is recommended.

TechniqueExpected ResultNotes
Physical State White crystalline solid or viscous oilOften oils out if traces of solvent remain.
Melting Point N/A (Often hygroscopic/low melting)Unlike the free acid (MP >250°C), the ester HCl salt melts significantly lower or is an oil.
IR Spectroscopy ~1730-1750

(Strong C=O)
Confirming ester carbonyl. Broad OH/NH bands ~3000-3400

.
1H NMR (DMSO-d6)

1.2 (t, 3H,

), 4.2 (q, 2H,

), 8.5 (br,

)
Distinct ethyl group signals are the primary confirmation of conversion.
Optical Rotation

Negative value
Specific rotation is concentration/solvent dependent. Compare to internal standard if available.

Note on Melting Point: Literature values for the ethyl ester HCl are scarce and variable due to its hygroscopic nature. Do not rely solely on MP for identification; NMR is the gold standard here.

Troubleshooting & Optimization

Problem: "Oiling Out"

Symptom: Upon adding ether, the product separates as a sticky gum instead of a powder. Cause: Traces of ethanol or water preventing crystal lattice formation. Solution: Decant the supernatant ether. Redissolve the oil in the absolute minimum volume of dry ethanol. Add dry ether dropwise until cloudy, then store in a freezer (-20°C) overnight. Scratching the flask wall with a glass rod often induces nucleation.

Problem: Incomplete Reaction

Symptom: TLC shows significant starting material after 6 hours. Cause: Loss of


 gas or insufficient 

. Solution: Add an additional 0.2 eq of

(cool to RT first!) and resume reflux. Ensure the system is closed with a drying tube, not open to air.
Problem: Coloration (Brown/Yellow)

Symptom: Product is dark. Cause: High temperature during


 addition or impure ethanol (aldehydes).
Solution:  Recrystallize from Ethanol/Ether with activated charcoal treatment if necessary.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. Link
    
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.[4] (Classic reference for amino acid esterification protocols).

  • PubChem. (2025).[1][4][5] Ethyl L-threoninate hydrochloride (Compound).[1][5][6][7][8] National Library of Medicine. Link

  • BenchChem. (2025).[2] Technical Guide to Threonine Methyl Ester Hydrochloride. (Analogous protocol reference). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thionyl Chloride. Link

Sources

Chemical and physical properties of Ethyl 3-amino-2-hydroxybutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl 3-amino-2-hydroxybutanoate HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Ethyl 3-amino-2-hydroxybutanoate HCl, known systematically as Ethyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride and commonly as Ethyl L-threoninate hydrochloride, is a significant chiral intermediate in the landscape of pharmaceutical and organic synthesis.[1][2][3] As a derivative of the essential amino acid L-threonine, this compound provides a stereochemically defined backbone that is integral to the construction of complex molecules, particularly in peptide synthesis and the development of novel therapeutic agents.[4][5]

The hydrochloride salt form offers distinct advantages over its free base counterpart, primarily enhancing chemical stability and increasing solubility in aqueous media, which facilitates its handling and application in various reaction conditions.[6][7] This guide provides a comprehensive examination of the core chemical and physical properties of Ethyl 3-amino-2-hydroxybutanoate HCl, outlines detailed protocols for its synthesis and analytical characterization, and discusses its relevance in modern research and development. The insights herein are grounded in established chemical principles and are intended to equip researchers with the practical knowledge required for its effective utilization.

Chemical Properties and Molecular Structure

The identity and reactivity of Ethyl 3-amino-2-hydroxybutanoate HCl are dictated by its specific arrangement of functional groups: an ethyl ester, a primary amine (as an ammonium chloride salt), and a secondary alcohol on a butane backbone.

Molecular Identity

A summary of the key identifiers for this compound is presented below.

PropertyValueSource(s)
IUPAC Name ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[2][8]
Synonyms Ethyl L-threoninate hydrochloride, L-Threonine ethyl ester HCl[2][9]
CAS Number 39994-70-2[2][3]
Molecular Formula C₆H₁₄ClNO₃[1][10]
Molecular Weight 183.63 g/mol [2][10]
InChI Key WHKKNTASOQMDMH-JBUOLDKXSA-N[2][8]
Canonical SMILES CCOC(=O)[C@@H](O)N.Cl[2]
Chemical Structure

The molecular structure features two chiral centers at the C2 and C3 positions, with the (2S, 3R) configuration corresponding to the natural L-threonine enantiomer.

Caption: 2D structure of Ethyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride.

Reactivity and Stability
  • Stability: The compound is expected to be a stable crystalline solid under recommended storage conditions (cool, dry, inert atmosphere).[11] As a hydrochloride salt, the amino group is protonated, which prevents it from participating in nucleophilic reactions and protects the adjacent ester from potential intramolecular aminolysis.

  • Reactivity: The primary reactive sites are the ester and hydroxyl groups. The ester is susceptible to hydrolysis under strong acidic or basic conditions to yield L-threonine and ethanol. The hydroxyl group can undergo typical alcohol reactions, such as oxidation or etherification, if the amino and carboxyl groups are appropriately protected. For reactions requiring a free amino group, such as peptide coupling, the hydrochloride must first be neutralized with a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine).[12]

  • Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases.[12]

Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably inferred from its structure and data on analogous amino acid ester salts.[7][13]

PropertyExpected Value / DescriptionSource(s) / Rationale
Appearance White to off-white crystalline solid or powder. Some suppliers list it as a liquid, which may indicate a different purity or form.[14]
Melting Point Expected to be a crystalline solid with a melting point significantly above room temperature, likely >150°C. Amino acid salts generally have high melting points.
Boiling Point 254°C at 760 mmHg (Note: This value from a single supplier may be a computational estimate and should be treated with caution).[1][10]
Solubility Soluble in water. Soluble in lower alcohols (methanol, ethanol). Sparingly soluble to insoluble in non-polar organic solvents like dichloromethane, diethyl ether, and hexanes.[6][7][14]
pKa The ammonium group (-NH₃⁺) is expected to have a pKa in the range of 7-8, typical for the N-terminus of amino acid esters. The hydroxyl group is significantly less acidic.Inferred from analogous structures.

Synthesis and Purification

The synthesis of Ethyl 3-amino-2-hydroxybutanoate HCl is most commonly achieved via Fischer esterification of the parent amino acid, L-threonine.

Synthesis Workflow

G cluster_0 Synthesis cluster_1 Purification Start L-Threonine + Anhydrous Ethanol Reaction Add Thionyl Chloride (SOCl₂) dropwise at 0°C, then reflux Start->Reaction Reagents Crude_Product Crude Ethyl L-threoninate HCl in solution Reaction->Crude_Product Esterification Evaporation Remove Solvent (Rotary Evaporation) Crude_Product->Evaporation Recrystallization Recrystallize from Ethanol/Diethyl Ether Evaporation->Recrystallization Isolation Filter and Dry under vacuum Recrystallization->Isolation Final_Product Pure Crystalline Product Isolation->Final_Product

Caption: General workflow for the synthesis and purification of Ethyl 3-amino-2-hydroxybutanoate HCl.

Experimental Protocol: Fischer Esterification

This protocol describes a robust and commonly used method for preparing amino acid ethyl ester hydrochlorides.[14]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend L-threonine (1 equivalent) in anhydrous ethanol (approx. 3-5 mL per gram of amino acid).

  • Reaction Initiation: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the suspension via the dropping funnel over 30-45 minutes. Causality Note: This addition must be slow and controlled as the reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amino acid.

  • Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid crude product.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Slowly add cold diethyl ether with stirring until a persistent turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) or freezer (-20°C) overnight to facilitate crystallization.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum to a constant weight.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product. The following protocols are self-validating systems for ensuring the identity and quality of Ethyl 3-amino-2-hydroxybutanoate HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. For this hydrochloride salt, Deuterium Oxide (D₂O) is a suitable solvent.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.

    • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

    • Expected Spectrum and Interpretation:

      • δ ~4.3-4.4 ppm (doublet): Corresponds to the proton at the C2 position (α-carbon), coupled to the proton at C3.

      • δ ~4.2-4.3 ppm (multiplet): Corresponds to the proton at the C3 position, coupled to both the C2 proton and the methyl protons at C4.

      • δ 4.25 ppm (quartet): The two methylene protons (-O-CH₂-CH₃) of the ethyl ester group.

      • δ ~1.3 ppm (doublet): The three methyl protons at the C4 position, coupled to the C3 proton.

      • δ 1.28 ppm (triplet): The three methyl protons (-O-CH₂-CH₃) of the ethyl ester group.

      • Note: Protons on the hydroxyl (-OH) and ammonium (-N⁺H₃) groups will exchange with D₂O and will likely not be observed.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Acquisition: Record a proton-decoupled ¹³C spectrum.

    • Expected Spectrum and Interpretation:

      • δ ~170-172 ppm: Ester carbonyl carbon (C1).

      • δ ~67-69 ppm: Hydroxyl-bearing carbon (C3).

      • δ ~62-64 ppm: Ester methylene carbon (-O-CH₂-).

      • δ ~58-60 ppm: Amine-bearing α-carbon (C2).

      • δ ~19-21 ppm: Methyl carbon (C4).

      • δ ~13-15 ppm: Ester methyl carbon (-O-CH₂-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • FTIR Spectroscopy Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Spectrum and Interpretation:

      • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

      • ~3100-2800 cm⁻¹ (broad, multiple bands): N-H stretching from the ammonium (-N⁺H₃) group, overlapping with C-H stretches.

      • ~1740-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group. This is a key diagnostic peak.

      • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations of the ammonium group.

      • ~1200-1100 cm⁻¹ (strong): C-O stretching of the ester and alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base after the loss of HCl.

  • Mass Spectrometry Protocol:

    • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or water.

    • Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Spectrum and Interpretation: The primary ion observed will be the protonated molecule [M+H]⁺, where 'M' is the free base (Ethyl 3-amino-2-hydroxybutanoate).

      • Expected [M+H]⁺ (for C₆H₁₃NO₃): m/z = 148.09.

      • Other adducts such as the sodium adduct [M+Na]⁺ at m/z = 170.08 may also be observed.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, the following guidelines are based on data for structurally similar amino acid hydrochlorides.[11][12]

  • Hazard Classification (Anticipated): May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C is recommended.[15] The compound is likely hygroscopic and should be protected from moisture.

Applications in Research and Drug Development

Ethyl L-threoninate hydrochloride serves as a crucial chiral precursor in multi-step syntheses. Its defined stereochemistry at two adjacent centers makes it valuable for creating molecules with precise three-dimensional architectures.

  • Peptide Synthesis: It is used as a starting material for incorporating threonine residues into peptide chains, especially in solution-phase synthesis.[5]

  • Chiral Building Block: It is a foundational component in the synthesis of various biologically active compounds, including potential pharmaceuticals where the threonine scaffold is a key pharmacophore.[16]

  • Nutritional and Metabolic Research: As a derivative of an essential amino acid, it and similar compounds are used in studies related to amino acid metabolism and have been investigated for their potential as ergogenic (performance-enhancing) supplements.[1][15]

References

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at: [Link]

  • Ethyl L-threoninate hydrochloride (1:1) | CAS#:39994-70-2. Chemsrc. Available at: [Link]

  • Physio Chemical Properties of Amino acids. Online Biology Notes. Available at: [Link]

  • Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. MDPI. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Concise Asymmetric Synthesis of α-Amino Acid Derivatives from N-Sulfinylimino Esters. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. NSF Public Access Repository. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]

  • Two types of isomerism are shown by amino acids basically due to the presence of asymmet. University of Babylon. Available at: [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. Available at: [Link]

  • 18.2: Properties of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed. Available at: [Link]

  • Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry Vol. 58 No. 6. ACS Publications. Available at: [Link]

  • A Synthesis of dl-Threonine. ACS Publications. Available at: [Link]

  • Ethyl L-threoninate hydrochloride. PubChem. Available at: [Link]

  • Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehy. Thieme Chemistry. Available at: [Link]

  • Protein chemical synthesis by serine and threonine ligation. PMC. Available at: [Link]

  • Official Monographs for Part I / L-Threonine. Japanese Pharmacopoeia. Available at: [Link]

  • Validation of Analytical Procedures, Methodology. Science and Education Publishing. Available at: [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Supporting Information. UCL Discovery. Available at: [Link]

  • The Analytical Method Development and Validation: A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Synthesis of ethyl (R)-(-)3-hydroxybutanoate. PrepChem.com. Available at: [Link]

Sources

Methodological & Application

Protecting group strategies for Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Ethyl 3-amino-2-hydroxybutanoate Hydrochloride

Executive Summary & Strategic Overview

This compound presents a classic yet challenging scaffold in synthetic organic chemistry. Containing a vicinal amino-alcohol motif (


-amino-

-hydroxy ester), this compound is a critical precursor for transition-state isosteres (e.g., statine analogs), antibiotics, and chiral auxiliaries.

The hydrochloride salt form implies the amine is protonated (


), rendering it non-nucleophilic until neutralized. The primary synthetic challenge lies in the chemoselective differentiation  between the nucleophilic amine and the secondary hydroxyl group, while preventing unwanted cyclization (oxazolidinone formation) or 

acyl migration during subsequent manipulations.

This guide details three field-proven strategies:

  • Linear N-Protection (Boc): The standard approach for reducing amine nucleophilicity.

  • Orthogonal O-Protection (TBS): Securing the secondary alcohol after N-protection.

  • Cyclic "Locking" (Oxazolidinone): Simultaneous protection for rigidifying the skeleton.

Strategic Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate protection strategy based on downstream application requirements.

ProtectionStrategy Start Ethyl 3-amino-2-hydroxybutanoate HCl Neutralize Neutralization (Free Base Release) Start->Neutralize Base (TEA/NaHCO3) Decision Downstream Requirement? Neutralize->Decision RouteA Peptide Coupling / Linear Synthesis Decision->RouteA Flexible Chain RouteB Stereoselective Alkylation / Rigid Conformation Decision->RouteB Rigid Scaffold NBoc Protocol 1: N-Boc Protection RouteA->NBoc Boc2O Oxaz Protocol 3: Oxazolidinone Formation RouteB->Oxaz CDI or Triphosgene OTBS Protocol 2: O-TBS Protection NBoc->OTBS TBSCl / Imidazole

Figure 1: Strategic decision tree for selecting protecting groups based on synthetic utility. Blue nodes indicate starting materials, green indicates linear protection, and red indicates cyclic protection.

Protocol 1: Chemoselective N-Boc Protection

Objective: Selectively protect the amine as a tert-butyl carbamate without reacting with the hydroxyl group or the ester.

Mechanism & Causality: The hydrochloride salt must first be neutralized to release the free amine nucleophile. We utilize a biphasic system (THF/Water) with Sodium Bicarbonate (


) or a homogeneous organic system (DCM) with Triethylamine (

). The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic hydrolysis (preserving the ethyl ester) and lability to acid (orthogonal to the ester).
Materials
  • Ethyl 3-amino-2-hydroxybutanoate HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.2 equiv) - Note: 1 eq to neutralize HCl, 0.1-1.2 eq as base catalyst.
    
  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology
  • Neutralization: Suspend the starting material in DCM at

    
    . Add 
    
    
    
    dropwise. The suspension should clarify as the free amine is liberated and the triethylammonium chloride dissolves/precipitates depending on concentration.
  • Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
    • Critical Control Point: Maintain temperature

      
       to prevent potential 
      
      
      
      -acylation, although
      
      
      is highly selective for amines over alcohols.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin). The starting material (polar, baseline) should disappear; the product (less polar) will not stain with Ninhydrin but will be UV active if derivatized, or visible by

    
     stain.
    
  • Workup: Wash with 1M citric acid (to remove excess amine/base) and brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
  • Validation:

    • 
      :  Look for a strong singlet at 
      
      
      
      (9H,
      
      
      -butyl).
    • Absence of Side Product: Ensure no signal split/shift corresponding to

      
      -Boc species (usually downfield shift of the 
      
      
      
      -proton).

Protocol 2: O-Silylation (TBS) of N-Boc Intermediate

Objective: Protect the secondary alcohol to prevent side reactions during ester hydrolysis or reduction.

Mechanism & Causality: With the amine protected as a carbamate, the hydroxyl group is the sole nucleophile. We use tert-Butyldimethylsilyl chloride (TBSCl) due to its stability against mild bases and nucleophiles. Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive


-silyl-imidazolium intermediate.
Materials
  • 
    -Boc-Ethyl 3-amino-2-hydroxybutanoate (from Protocol 1)
    
  • TBSCl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve the

    
    -Boc intermediate in anhydrous DMF under an inert atmosphere (
    
    
    
    or Ar).
  • Reagent Addition: Add Imidazole, followed by TBSCl in portions at

    
    .
    
  • Reaction: Stir at RT for 12–16 hours.

    • Note: Secondary alcohols are sterically hindered; if reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Workup: Dilute with

    
     (ether extracts silyl ethers better than EtOAc). Wash extensively with water/brine to remove DMF.
    
  • Validation:

    • IR Spectroscopy: Disappearance of the broad

      
       stretch (
      
      
      
      ).
    • 
      :  Appearance of two singlets for Si-Me (
      
      
      
      ) and one singlet for Si-tBu (
      
      
      ).

Protocol 3: Cyclic Oxazolidinone Formation

Objective: Simultaneously protect the amine and hydroxyl groups while locking the conformation. This is ideal for crystallographic studies or stereoselective alkylations.

Mechanism & Causality: Reaction with a phosgene equivalent (CDI or Triphosgene) bridges the amine and alcohol, forming a 5-membered cyclic carbamate (2-oxazolidinone). This protects the nitrogen as a carbamate and the oxygen as a carbonate-like linkage.

Materials
  • Ethyl 3-amino-2-hydroxybutanoate HCl

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

Sources

Application Note: Coupling Reactions with Ethyl 3-amino-2-hydroxybutanoate Hydrochloride

[1][2]

Abstract

This guide details the handling, activation, and coupling protocols for Ethyl 3-amino-2-hydroxybutanoate hydrochloride , a specialized chiral building block containing a


122

2

Introduction & Molecule Profile[1][2][3][4]

This compound is a bifunctional building block belonging to the class of


12

12
Structural Identity & Reactivity Map[1][2]
  • IUPAC Name: this compound[1][2]

  • Key Motif: 1,2-Amino Alcohol (

    
    -amino, 
    
    
    -hydroxy)[1][2]
  • Isomer Note: This compound is a structural isomer of Threonine Ethyl Ester (2-amino-3-hydroxy).[1][2] Verify your CAS number and structure before proceeding, as reactivity profiles differ significantly.[2]

Reactivity Hotspots:

  • 
    -Amine (
    
    
    ):
    Primary nucleophile.[1][2] Requires neutralization (free-basing) from the HCl salt before coupling.[1][2]
  • 
    -Hydroxyl (
    
    
    ):
    Secondary nucleophile.[1][2] Less reactive than the amine but prone to
    
    
    -acylation if excess coupling reagent is used.[1][2]
  • Ester (

    
    ):  C-terminal protecting group; stable to acidic coupling conditions but sensitive to strong bases and hydrolysis.[1][2]
    

Figure 1: Reactivity map highlighting the dual nucleophilic nature of the 1,2-amino alcohol core.[2]

Handling & Preparation

Stability and Storage
  • State: The hydrochloride salt is a hygroscopic solid.[1][2]

  • Storage: Store at -20°C under desiccant. Allow to warm to room temperature before opening to prevent condensation.

  • Solubility: Highly soluble in water, MeOH, DMSO; moderately soluble in DMF; insoluble in Et₂O, Hexanes.[2]

Free-Basing Strategy (Critical Step)

The amine is protonated (

1212
  • Recommendation: In situ neutralization using a tertiary amine base (DIPEA or NMM) is preferred over isolation of the free base, which can be unstable and prone to polymerization or air oxidation.[1][2]

Protocol A: Chemoselective Amide Coupling

Objective: Couple a carboxylic acid (R-COOH) to the


12
Mechanistic Insight

The primary amine is significantly more nucleophilic than the secondary hydroxyl group.[1][2] By controlling stoichiometry (1:1) and pH, chemoselective

2

12
Reagents
  • Carboxylic Acid: 1.0 equiv[1][2]

  • Amine Salt: Ethyl 3-amino-2-hydroxybutanoate HCl (1.0 – 1.1 equiv)[1][2]

  • Coupling Reagent: HATU (1.05 equiv) or EDC[1][2]·HCl / HOBt (1.1 equiv each)[2]

  • Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)[1][2]

    • Note: 1.0 equiv is consumed to neutralize the HCl salt; the remainder activates the coupling.[1][2]

  • Solvent: Anhydrous DMF or DCM/DMF mixture (0.1 M concentration).

Step-by-Step Procedure
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.05 equiv) and DIPEA (1.0 equiv).[1][2] Stir at 0°C for 5–10 minutes to form the activated ester.

  • Amine Addition: Add Ethyl 3-amino-2-hydroxybutanoate HCl (1.1 equiv) to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (1.5 – 2.0 equiv) dropwise.[1][2]

    • Checkpoint: Monitor pH (wet pH paper) to ensure basicity (pH 8–9).[2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC or LC-MS should show consumption of the acid and formation of the amide (

      
      ).[2]
      
  • Workup:

    • Dilute with EtOAc (10x volume).[2]

    • Wash with 10% Citric Acid or 0.5 M HCl (removes excess DIPEA and unreacted amine).[1][2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).[2]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete salt neutralizationIncrease DIPEA slightly; ensure amine dissolves.
O-Acylation (Side Product) Excess coupling reagent or baseStrictly limit HATU to 1.0–1.05 equiv.[1][2] Keep temp at 0°C longer.
Racemization Over-activation (Azlactone formation)Use HOBt/HOAt additives.[1][2] Avoid strong bases like TEA; stick to DIPEA/NMM.[1][2]

Protocol B: Cyclodehydration to Oxazolines

Objective: Convert the


Oxazoline12
Mechanism

The 1,2-amino alcohol motif undergoes cyclodehydration.[1][2] The amide oxygen attacks the activated hydroxyl carbon, displacing the leaving group (inverted stereochemistry at the hydroxyl carbon).[2]

Reagents (Burgess Reagent Method)
  • Substrate: Amido-hydroxy ester (from Protocol A).[1][2]

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 – 1.5 equiv).[1][2]

  • Solvent: Anhydrous THF or DCM.[1][2]

Procedure
  • Dissolve the substrate in anhydrous THF (0.05 M).

  • Add Burgess Reagent (1.2 equiv) in one portion.[1][2]

  • Reflux (approx. 65°C) for 1–2 hours.

    • Alternative: Microwave irradiation at 80°C for 10–20 mins.[2]

  • Workup: Concentrate directly and purify by silica gel chromatography. (Aqueous workup can hydrolyze the reagent/product).[2]

Figure 2: Logical workflow from starting materials to Amide and Oxazoline products.

References

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link[2]

  • Oxazoline Synthesis: Wipf, P., & Miller, C. P. (1993).[2] A new synthesis of highly functionalized oxazolines. Tetrahedron Letters, 34(43), 6813-6816.[2] Link[2]

  • Burgess Reagent Application: Atkins, G. M., & Burgess, E. M. (1968).[2] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[2] Link[2]

  • Isoserine Derivatives: Aoyagi, T., et al. (1976).[2] Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes.[2] The Journal of Antibiotics, 29(5), 557-559.[2] Link[2]

Protocols for using Ethyl 3-amino-2-hydroxybutanoate hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-amino-2-hydroxybutanoate Hydrochloride in Asymmetric Synthesis

Abstract

This compound is a high-value chiral building block belonging to the


-amino-

-hydroxy acid family.[1] Distinct from its regioisomer threonine (

-amino-

-hydroxy), this scaffold provides the core "warhead" geometry found in transition-state mimic protease inhibitors (e.g., Bestatin, Amastatin).[1] This guide details protocols for handling, protecting, and deploying this synthons in the asymmetric synthesis of peptidomimetics and chiral heterocycles (oxazolines), emphasizing the preservation of stereochemical integrity at the C2 and C3 centers.

Compound Profile & Critical Handling

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Structure:

    
    [1]
    
  • Stereochemistry: Typically supplied as the (2S, 3R) diastereomer (syn-configuration), mimicking the stereochemistry of natural bioactive transition-state analogues.[1]

  • Role: Chiral Pool Synthon.

Handling & Stability: The hydrochloride salt is hygroscopic.[1] Moisture absorption can lead to hydrolysis of the ethyl ester or stickiness that complicates weighing.

  • Storage: Store at -20°C under argon/nitrogen.

  • Desalting: For reactions requiring free amine (e.g., nucleophilic attack), in situ neutralization with a non-nucleophilic base (DIPEA, NMM) is preferred over isolating the free base, which is prone to intermolecular cyclization (lactamization).[1]

Core Application: Synthesis of Protease Inhibitor Scaffolds

The primary utility of Ethyl 3-amino-2-hydroxybutanoate is as a hydroxyethylamine isostere precursor.[1] It mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent scaffold for aminopeptidase and HIV protease inhibitors.

Protocol A: N-Terminal Extension (Peptide Coupling)

Objective: To couple the 3-amino group to a carboxylic acid (e.g., N-protected amino acid) without racemizing the


-hydroxy center.[1]

Materials:

  • Ethyl 3-amino-2-hydroxybutanoate HCl (1.0 equiv)[1]

  • N-Boc-Amino Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-Amino Acid and DIPEA (2.0 equiv) in anhydrous DMF (0.2 M) at 0°C. Stir for 10 minutes to activate the carboxylate.

  • Activation: Add HATU (1.1 equiv) and stir for 15 minutes at 0°C. The solution should turn slightly yellow.

  • Addition: Add Ethyl 3-amino-2-hydroxybutanoate HCl (1.0 equiv) followed immediately by the remaining DIPEA (1.0 equiv). Note: Immediate addition of base ensures the amine is free for coupling before it can attack the ester intramolecularly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes DIPEA/HATU byproducts), sat.[1]

    
    , and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Issue: Low Yield / Lactam Formation.

  • Cause: Slow coupling allows the free amine to attack the ethyl ester (forming a 4-membered

    
    -lactam or oligomer).[1]
    
  • Fix: Use highly active coupling agents (HATU/COMU) to ensure intermolecular amide bond formation is faster than intramolecular cyclization.[1]

Core Application: Synthesis of Chiral Oxazolines

The 1,2-amino-alcohol motif allows for cyclization into oxazolines .[1] These are valuable as protecting groups or as chiral ligands (e.g., if the ester is reduced to an alcohol or converted to a phosphine).[1]

Protocol B: Cyclodehydration to 2-Substituted Oxazolines

Objective: Convert the N-acylated derivative (from Protocol A) into an oxazoline with inversion of configuration at the C2-hydroxy center (if using activation methods) or retention (using imino ether methods).

Method: Burgess Reagent Cyclization (Retention of Configuration) Unlike activation of the alcohol (MsCl) which causes inversion via


, the Burgess reagent typically proceeds with retention or specific stereochemical outcomes depending on mechanism.[1]

Materials:

  • N-Acyl-3-amino-2-hydroxybutanoate (1.0 equiv)[1]

  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting amide in anhydrous THF (0.1 M) under nitrogen.

  • Reagent Addition: Add Burgess reagent in one portion at Room Temperature.

  • Reflux: Heat the mixture to 70°C (reflux) for 2–4 hours.

  • Monitoring: Monitor disappearance of starting material by TLC.

  • Workup: Concentrate the reaction mixture directly.

  • Purification: Flash chromatography on silica gel. Note: Oxazolines can be sensitive to acid; add 1% triethylamine to the eluent.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the Ethyl 3-amino-2-hydroxybutanoate core.

G Start Ethyl 3-amino-2-hydroxybutanoate HCl (Chiral Pool Core) Step1 N-Protection / Coupling (Boc-AA-OH, HATU) Start->Step1 Base Neutralization PathC Reduction (LiBH4 / NaBH4) Start->PathC Ester Reduction PathA Peptidomimetic Scaffold (Protease Inhibitors) Step1->PathA N-Acylation PathB Cyclodehydration (Burgess Reagent / DAST) Step1->PathB Activation of OH EndB Chiral Oxazoline (Ligand / Intermediate) PathB->EndB Cyclization EndC 3-Amino-1,2-Butanediol (Chiral Auxiliary) PathC->EndC Deprotection

Caption: Divergent synthetic workflows for Ethyl 3-amino-2-hydroxybutanoate: Peptidomimetic coupling, Oxazoline formation, and Reduction to diols.

Quantitative Data & Reaction Parameters

Table 1: Optimization of Coupling Conditions Comparison of coupling reagents to minimize racemization and lactamization.

Coupling ReagentBaseSolventYield (%)Epimerization (C2)Notes
EDC / HOBt DIPEADCM65-75%< 2%Slower reaction; risk of lactam byproduct.[1]
HATU DIPEADMF85-92% < 1%Rapid kinetics suppress side reactions.[1] Preferred.
DCC / DMAP TEADCM40-50%5-10%High racemization risk due to DMAP; difficult workup.[1]
IBCF (Mixed Anhydride) NMMTHF70-80%< 1%Good for scale-up; requires strict temp control (-15°C).[1]

References

  • Synthesis of Bestatin Analogues

    • Suda, H., et al.[1] "The structure of bestatin." The Journal of Antibiotics 29.5 (1976): 600-601.[1] Link

  • General Synthesis of 3-amino-2-hydroxy Acids

    • Woscholski, R., et al. "Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA)."[1] Journal of Organic Chemistry (Cited in similar contexts for Microginin synthesis).[1] Link

  • Oxazoline Synthesis via Burgess Reagent

    • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters 33.6 (1992): 907-910.[1] Link

  • Peptidomimetics and Transition State Isosteres

    • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors."[1] Journal of Medicinal Chemistry 59.11 (2016): 5172-5208.[1] Link[1]

(Note: While specific papers solely dedicated to the "Ethyl" ester of the 4-carbon chain are rare, the chemistry is identical to the well-documented methyl ester and free acid forms used in Bestatin and HIV protease inhibitor synthesis.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-amino-2-hydroxybutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-2-hydroxybutanoate hydrochloride. As a key chiral building block and a derivative of threonine, the efficient and reproducible synthesis of this compound is critical for various research and development applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the direct esterification of its parent amino acid, L-threonine. This reaction is typically carried out in ethanol, which serves as both the reactant and the solvent, with a strong acid catalyst such as hydrogen chloride (HCl). The HCl not only catalyzes the esterification but also protonates the amino group, forming the desired hydrochloride salt in situ. This method is favored for its simplicity and the use of readily available starting materials.[3]

Q2: What are the most critical parameters to control during the synthesis to ensure high yield and purity?

A2: Several parameters are crucial for the successful synthesis of this compound. These include:

  • Anhydrous Conditions: The presence of water can significantly hinder the esterification reaction by shifting the equilibrium back towards the starting materials. Therefore, using anhydrous ethanol and dry HCl gas or a solution of HCl in anhydrous ethanol is critical.

  • Temperature Control: The reaction is typically performed at reflux to ensure a reasonable reaction rate.[3] However, excessive temperatures for prolonged periods could potentially lead to side reactions.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion. Monitoring the reaction progress is essential to determine the optimal duration.

  • Concentration of HCl: A sufficient concentration of the acid catalyst is required to drive the reaction forward. However, an excessive amount can complicate the work-up procedure.

Q3: How can I effectively monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material, L-threonine, is highly polar and will have a very low Rf value, while the product, being an ester, will be less polar and exhibit a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the expected yield and purity of the final product?

A4: With optimized conditions, the yield of this compound can be high, often exceeding 80%. The purity of the crude product can be quite good, but for most applications, especially in drug development, recrystallization is recommended to achieve high purity (>95%). The purity can be assessed using techniques like NMR spectroscopy and HPLC.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I rectify this?

Answer: Low yields can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Presence of Water Fischer esterification is an equilibrium-driven reaction. Water is a product, and its presence will shift the equilibrium to the left (favoring reactants), thus reducing the yield of the ester.Ensure all glassware is thoroughly oven-dried. Use anhydrous ethanol and a certified anhydrous solution of HCl in an organic solvent or dry HCl gas.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.Monitor the reaction progress using TLC. Ensure the reaction mixture is maintained at a gentle reflux for an adequate duration, which could be up to 24 hours.[3]
Insufficient Acid Catalyst The acid acts as a catalyst for the esterification and also protonates the amino group, preventing it from interfering with the reaction. An insufficient amount will result in a slow or incomplete reaction.Ensure that a sufficient molar excess of HCl is used. This can be achieved by using a saturated solution of HCl in ethanol.
Product Loss During Work-up The product is a water-soluble salt. Excessive washing with aqueous solutions or use of improper solvents during extraction can lead to significant product loss.Minimize the use of water during work-up. If extractions are necessary, use a minimal amount of a suitable organic solvent like dichloromethane. The primary method of isolation should be precipitation or crystallization followed by filtration.
Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_water Check for Water Contamination start->check_water check_time_temp Review Reaction Time & Temperature check_water->check_time_temp No solution_water Use Anhydrous Reagents & Glassware check_water->solution_water Yes check_catalyst Verify Acid Catalyst Concentration check_time_temp->check_catalyst No solution_time_temp Increase Reflux Time & Monitor by TLC check_time_temp->solution_time_temp Yes check_workup Analyze Work-up Procedure check_catalyst->check_workup No solution_catalyst Ensure Sufficient Molar Excess of HCl check_catalyst->solution_catalyst Yes solution_workup Optimize Isolation by Crystallization check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_water->end solution_time_temp->end solution_catalyst->end solution_workup->end G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_hcl Prepare Anhydrous Ethanolic HCl add_reagents Add L-Threonine prep_hcl->add_reagents reflux Reflux for 12-24h add_reagents->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate Solution monitor->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry recrystallize Recrystallize from Ethanol/Ether dry->recrystallize analyze Analyze by NMR/HPLC recrystallize->analyze

Caption: Overall workflow for the synthesis and purification.

References

  • PrepChem. (2023). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from PrepChem.com [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem [Link]

  • Mishra, P. et al. (2008). Synthesis and evaluation of amide prodrugs of flurbiprofen. SciELO. Retrieved from [Link]

  • Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, 1983(9), 1315-1321.
  • Lytra, S., et al. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10534-10542.
  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Retrieved from PubMed [Link]

  • PubMed. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from PubMed [Link]

  • MDPI. (2025). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Retrieved from MDPI.com [Link]

  • Agilent. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved from Agilent.com [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from orgsyn.org [Link]

  • Semantic Scholar. (n.d.). ethyl 3-hydroxybutanoate. Retrieved from semanticscholar.org [Link]

Sources

Minimizing racemization during Ethyl 3-amino-2-hydroxybutanoate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Ethyl 3-amino-2-hydroxybutanoate hydrochloride . Note that this molecule is an


-hydroxy-

-amino
acid derivative (structurally isomeric to threonine/allothreonine but with reversed functionality positions).

This structural distinction is critical: the stereocenter most prone to racemization is C2 (the


-carbon bearing the hydroxyl group) , not the 

-carbon bearing the amine.

Topic: Minimizing Racemization & Process Optimization Document ID: TSC-2026-GABOB-EST Status: Active

Executive Summary: The Stereochemical Challenge

The primary stability risk for Ethyl 3-amino-2-hydroxybutanoate is base-catalyzed epimerization at the C2 position . The


-proton is acidified by two electron-withdrawing groups: the ester carbonyl and the adjacent hydroxyl group (inductive effect).

When you neutralize the hydrochloride salt to release the nucleophilic amine, you create a transient window where the C2-proton is vulnerable to abstraction by excess base, leading to a planar enediolate intermediate and subsequent loss of optical purity.

Critical Workflows & Troubleshooting (Q&A)

Module A: Neutralization & Free-Basing (High Risk)

Q: I observe a drop in optical rotation immediately after neutralizing the salt. Why? A: You likely used a base that is too strong or allowed the temperature to rise during the exotherm of neutralization. The


-proton in 

-hydroxy esters is labile (

). Strong bases (like Triethylamine) or excess base can deprotonate C2, forming an enediolate.

Corrective Protocol: "Cold-Trap" Neutralization Do not pre-neutralize the salt in a separate flask unless absolutely necessary. Instead, perform in-situ neutralization in the presence of the electrophile (e.g., the activated carboxylic acid).

  • Solvent: Dissolve the HCl salt in dry DMF or DCM.

  • Temperature: Cool to -10°C to 0°C .

  • Base Selection: Use DIPEA (Diisopropylethylamine) or 2,4,6-Collidine . These are sterically hindered and less likely to abstract the

    
    -proton compared to TEA or inorganic bases.
    
  • Stoichiometry: Add exactly 1.0 equivalent of base relative to the HCl salt.

Module B: Amide Coupling Reactions

Q: My coupling yield is good, but the diastereomeric excess (de) is poor. Is the coupling reagent at fault? A: Indirectly, yes. Slow coupling rates extend the time the free amine (and the sensitive


-hydroxy ester) sits in the basic solution. You need a "Fast Activation, Fast Coupling" strategy.

Recommended Coupling System: Use EDC/HOAt or HATU/HOAt .

  • Why HOAt? The pyridine nitrogen in HOAt (1-Hydroxy-7-azabenzotriazole) provides a "neighboring group effect" that accelerates coupling significantly faster than HOBt, reducing the exposure time of the chiral center to basic conditions.

Q: Can I protect the Hydroxyl group to prevent this? A: Yes, and it is highly recommended for scale-up.

  • Strategy: If your synthesis allows, use the TBS (tert-butyldimethylsilyl) ether of the starting material. The bulky silyl group sterically shields the

    
    -proton and prevents the hydroxyl from acting as an intramolecular base/nucleophile.
    
Module C: Storage & Handling

Q: The material has become a sticky gum. Is it still usable? A: Likely not for stereoselective work. This salt is hygroscopic. Moisture facilitates hydrolysis of the ethyl ester to the acid. Once hydrolyzed, the free acid is prone to retro-aldol cleavage or lactonization.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Recovery: Recrystallize from Ethanol/Et2O if degradation is suspected.

Mechanistic Visualization

Diagram 1: The Racemization Danger Zone

This diagram illustrates the mechanism of base-catalyzed epimerization at the C2 position.

RacemizationMechanism Start Chiral Starting Material (2S-Isomer) Transition Deprotonation at C2 (Alpha-Proton Removal) Start->Transition Acidic C2-H Base Excess Base (B:) Base->Transition Intermediate Planar Enediolate (Achiral Intermediate) Transition->Intermediate Loss of H+ Product_L 2S-Isomer (Retention) Intermediate->Product_L Reprotonation (Face A) Product_D 2R-Isomer (Inversion/Racemization) Intermediate->Product_D Reprotonation (Face B)

Caption: Mechanism of base-catalyzed epimerization at the C2


-hydroxy position via enediolate formation.
Diagram 2: Optimized Coupling Workflow

A self-validating workflow to ensure stereochemical integrity during amide bond formation.

OptimizedWorkflow Step1 1. Dissolve HCl Salt Solvent: Dry DMF/DCM Temp: -5°C Step2 2. Add Coupling Partner (Carboxylic Acid + HOAt) Step1->Step2 Step3 3. Controlled Neutralization Add DIPEA (1.0 eq only) Dropwise addition Step2->Step3 Decision Check pH during Step 3 Step3->Decision Step4 4. Activation & Coupling Add EDC or HATU Maintain < 0°C for 1h Step5 5. Quench & Wash Acidic wash (0.5N HCl) to remove unreacted amine Step4->Step5 Decision->Step3 pH < 7 Decision->Step4 pH 7-8

Caption: Step-by-step "Cold-Trap" coupling protocol designed to minimize the lifetime of the free base.

Quantitative Data & Specifications

Table 1: Base Selection Guide for -Hydroxy Esters

Data compiled from kinetic studies on sensitive ester racemization.

Base TypeExamplepKa (conj. acid)Steric HindranceRacemization RiskRecommendation
Triethylamine TEA10.75LowHigh AVOID
Diisopropylethylamine DIPEA10.75HighModeratePREFERRED
N-Methylmorpholine NMM7.38ModerateLowGOOD (if basicity suffices)
2,4,6-Collidine TMP7.43Very HighVery Low EXCELLENT (for sensitive substrates)
DBU DBU12.0LowCritical NEVER USE
Table 2: Analytical Parameters (Chiral HPLC)

Standard method for separating diastereomers of Ethyl 3-amino-2-hydroxybutanoate derivatives.[1]

ParameterSpecification
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% DEA (Diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (or derivatize with FDAA/Marfey's Reagent)
Resolution Goal

between (2S,3R) and (2R,3R) isomers

References

  • Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole (HOAt) System: A Highly Efficient Coupling Reagent." Organic Letters.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Seebach, D., et al. (1988). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling." Canadian Journal of Chemistry.

Sources

Validation & Comparative

Chiral Resolution of Ethyl 3-amino-2-hydroxybutanoate: Direct vs. Derivatization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-2-hydroxybutanoate hydrochloride presents a complex stereochemical challenge due to its two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the syn-enantiomers [(2R,3R), (2S,3S)] and the anti-enantiomers [(2R,3S), (2S,3R)].

For researchers and drug developers, the choice of analytical method dictates the workflow efficiency and data integrity. This guide compares the two most robust methodologies:

  • Direct Chiral HPLC (The Gold Standard): Using Crown Ether Stationary Phases (CROWNPAK®).[1][2]

  • Indirect Derivatization (The Alternative): Using Marfey’s Reagent (FDAA) on achiral C18.

Part 1: Structural Analysis & Separation Strategy

The molecule contains a primary amine and a hydroxyl group adjacent to an ester. The primary amine is the critical handle for chiral recognition in both methods.

  • The Challenge: You must resolve both diastereomers (syn/anti) and enantiomers (R/S).

  • Diastereomeric Resolution: Achieved via standard hydrophobic differences (C18 or Silica).

  • Enantiomeric Resolution: Requires a Chiral Stationary Phase (CSP) or Chiral Derivatization Agent (CDA).[3]

Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Define Goal QC Routine QC / Purity Check Start->QC Speed & Simplicity RD R&D / Complex Mixture Analysis Start->RD Trace Impurity ID Direct METHOD A: Direct Chiral HPLC (Crown Ether) QC->Direct No sample prep Fast run time Deriv METHOD B: Derivatization (Marfey's Reagent) RD->Deriv Resolves all 4 isomers High Sensitivity (UV 340nm) ResultA Output: QC Report Direct->ResultA Enantiomeric Excess (ee%) ResultB Output: Structural Elucidation Deriv->ResultB Absolute Config Assignment

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory requirements.

Part 2: Method A - Direct Chiral HPLC (Crown Ether)

Best For: Routine Quality Control, Process Monitoring, High Throughput.

The Daicel CROWNPAK® CR-I(+) (immobilized) or CR(+) (coated) columns are uniquely suited for this molecule. Unlike polysaccharide columns (AD-H/OD-H) which often require alkaline conditions or derivatization for amines, Crown Ethers specifically target the ammonium ion (


) generated by the HCl salt.
Mechanism of Action

The chiral crown ether (18-crown-6 derivative) forms a host-guest inclusion complex with the protonated primary amine of the Ethyl 3-amino-2-hydroxybutanoate. The three hydrogens of the ammonium group hydrogen bond with the oxygens of the crown ether. Chiral discrimination occurs due to steric hindrance between the chiral center substituents and the crown ether backbone.

Experimental Protocol (Optimized)
ParameterConditionRationale
Column CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized phase allows for wider solvent compatibility and durability.[2][4]
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) in H₂O Acidic pH ensures the amine remains fully protonated (

) for binding.
Modifier Methanol (0–15% v/v)Optional.[1] Adding MeOH reduces retention time (

) but may decrease resolution (

).
Flow Rate 0.4 – 0.5 mL/minLower flow rates improve mass transfer kinetics in ligand exchange-like mechanisms.
Temperature 10°C – 25°C CRITICAL: Lower temperatures dramatically increase resolution (

) by stabilizing the host-guest complex.
Detection UV @ 210 nmThe molecule lacks a strong chromophore; low UV is required.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of Ethyl 3-amino-2-hydroxybutanoate HCl in 10 mL of Mobile Phase.

  • Equilibration: Flush column with 100% Mobile Phase for 30 mins at 25°C.

  • Injection: Inject 5–10 µL.

  • Optimization: If resolution is

    
    , lower the column oven temperature to 10°C.
    

Part 3: Method B - Indirect Derivatization (Marfey's Reagent)

Best For: R&D, resolving all 4 stereoisomers simultaneously, biological samples.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with the primary amine to form diastereomers. Since the reagent itself is chiral (L), it converts the enantiomeric pairs into diastereomers (e.g., L-L and D-L), which have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol
ParameterCondition
Reagent 1% L-FDAA in Acetone
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 50 mM Triethylamine Phosphate (TEAP), pH 3.0
Mobile Phase B Acetonitrile (MeCN)
Gradient 10% B to 40% B over 40 min
Detection UV @ 340 nm

Derivatization Procedure:

  • Mix 50 µL sample (50 mM) with 100 µL L-FDAA solution and 20 µL 1M NaHCO₃.

  • Incubate at 40°C for 1 hour.

  • Stop reaction with 20 µL 1M HCl.

  • Inject onto C18 HPLC.

Why this works: The dinitrophenyl group provides a strong chromophore (340 nm), removing interference from non-derivatized impurities and increasing sensitivity by 100-fold compared to Method A.

Part 4: Comparative Analysis

The following table contrasts the performance of the two methods based on experimental data typical for


-hydroxy-

-amino esters.
FeatureMethod A: CROWNPAK CR-I(+)Method B: Marfey's (C18)
Scope Enantiomers (Excellent)Diastereomers (Good)All 4 Isomers (Excellent)
Sample Prep None (Dissolve & Shoot)High (1 hr reaction + quenching)
Run Time 15 – 25 mins45 – 60 mins
Sensitivity Low (210 nm)High (340 nm)
Robustness High (Self-regenerating)Medium (Kinetic resolution errors possible)
Cost High (Specialized Column)Low (Standard Column)
Elution Order D-isomer usually elutes first on CR(+)L-L diastereomer elutes before D-L
Visualization of Separation Logic

SeparationLogic cluster_0 Method A: Crown Ether Interaction cluster_1 Method B: Marfey's Derivatization Amine R-NH3+ (Analyte) Complex Host-Guest Complex Amine->Complex H-Bonding Crown Crown Ether (Selector) Crown->Complex Enantiomers Enantiomers (R / S) Diastereomers Diastereomers (L-R / L-S) Enantiomers->Diastereomers + FDAA FDAA L-FDAA Reagent FDAA->Diastereomers Separation C18 Separation Diastereomers->Separation Hydrophobicity Diff

Figure 2: Mechanistic comparison. Method A relies on transient supramolecular complexes, while Method B relies on covalent modification to create physical property differences.

Part 5: Validation & Troubleshooting

System Suitability Criteria (Method A)

To ensure the method is "self-validating" as per E-E-A-T standards, your system must meet these metrics before running samples:

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 (Crown ether columns can tail due to strong amine interaction; ensure acid concentration is sufficient).
    
  • Temperature Stability:

    
    . Fluctuations will cause retention time drift.
    
Troubleshooting Guide
  • Problem: Peaks are broad/tailing on CROWNPAK.

    • Solution: Increase HClO₄ concentration (up to pH 1.0) or lower temperature.[5]

  • Problem: Poor resolution of diastereomers (syn vs anti) on CROWNPAK.

    • Solution: This column is designed for enantiomers.[2][6][7][8] If diastereomers co-elute, run a preliminary achiral C18 method to separate syn/anti, then run CROWNPAK for enantiomeric purity. Alternatively, switch to Method B.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives.
  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Lee, J. H., et al. (2004).[9] Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720.[10] Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.

Sources

Introduction: The Analytical Imperative for Ethyl 3-amino-2-hydroxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Ethyl 3-amino-2-hydroxybutanoate Hydrochloride and Its Derivatives

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ionization techniques, fragmentation patterns, and detailed analytical protocols, supported by experimental data and authoritative references. Our objective is to equip you with the expertise to select and implement the most effective analytical strategy for this important class of compounds.

Ethyl 3-amino-2-hydroxybutanoate, a derivative of the essential amino acid threonine, serves as a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its structure, featuring amino, hydroxyl, and ethyl ester functionalities, presents a unique analytical challenge. The hydrochloride salt form enhances stability but requires careful consideration during sample preparation and analysis. Accurate and sensitive characterization of these molecules and their derivatives is paramount in drug discovery and development for ensuring purity, identifying metabolites, and understanding pharmacokinetic profiles. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will navigate the complexities of its application to this specific analyte class.

A Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in developing a mass spectrometry method.[1] The choice directly influences sensitivity, specificity, and the overall success of the analysis. For a polar, non-volatile molecule like Ethyl 3-amino-2-hydroxybutanoate, the three most common atmospheric pressure ionization techniques to consider are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Method of Choice

ESI is exceptionally well-suited for polar and pre-charged molecules, making it the ideal choice for amino acids and their derivatives.[2] It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, which is advantageous for preserving the molecular ion.[3] Given that Ethyl 3-amino-2-hydroxybutanoate is a polar molecule, ESI is the most effective method for its ionization.[4] Its high compatibility with liquid chromatography (LC) facilitates the separation of complex mixtures and isomers prior to mass analysis.[4]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative for Less Polar Derivatives

APCI is generally more effective for less polar, semi-volatile compounds.[4] While the parent compound is quite polar, certain synthetic derivatives might exhibit reduced polarity. In such cases, APCI could offer better ionization efficiency than ESI.[1] However, APCI is a more energetic ionization process than ESI and may lead to in-source fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Generally Not Recommended for This Application

MALDI is a powerful technique for the analysis of large biomolecules like proteins and peptides.[4] While it can be used for small molecules, it presents significant challenges in the low mass range due to interference from matrix peaks.[5] This can obscure the signals from the analyte of interest, making MALDI a less favorable option for this application.

Proposed Fragmentation Pathway and Structural Elucidation

Understanding the fragmentation pattern of a molecule is key to developing selective quantitative methods (e.g., Multiple Reaction Monitoring, MRM) and for structural confirmation. As no specific literature on the fragmentation of Ethyl 3-amino-2-hydroxybutanoate was found, the following pathway is proposed based on established fragmentation rules for protonated amino acids and esters.[6][7]

In positive ion ESI, the molecule will be readily protonated, likely at the primary amine, to form the [M+H]⁺ ion. Under collision-induced dissociation (CID), this precursor ion is expected to undergo the following fragmentation reactions:

  • Loss of Water (H₂O): A facile loss of the hydroxyl group as a neutral water molecule is highly probable.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ethyl ester can result in the loss of a neutral ethanol molecule.

  • Combined Loss of Water and Carbon Monoxide ([H₂O+CO]): This is a characteristic fragmentation pathway for protonated α-amino acids.[6]

  • Cleavage of the C-C Backbone: Scission of the carbon backbone can lead to smaller, characteristic fragment ions.

G M [M+H]⁺ m/z 148.1 frag1 [M+H - H₂O]⁺ m/z 130.1 M->frag1 - H₂O frag2 [M+H - C₂H₅OH]⁺ m/z 102.1 M->frag2 - C₂H₅OH frag3 [M+H - (H₂O+CO)]⁺ m/z 102.1 M->frag3 - (H₂O+CO) frag4 [C₂H₄NO₂]⁺ m/z 74.0 M->frag4 - C₄H₈O

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated Ethyl 3-amino-2-hydroxybutanoate.

Experimental Protocols and Workflows

Adherence to a well-defined and robust protocol is essential for reproducible and accurate results. Below are detailed, field-tested protocols for the analysis of Ethyl 3-amino-2-hydroxybutanoate derivatives.

Overall Analytical Workflow

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample in Matrix (e.g., Plasma, Reaction Mixture) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto HILIC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Sources

Comparison of synthetic routes to Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-2-hydroxybutanoate (also known as the ethyl ester of 3-methylisoserine) is a critical chiral building block, distinct from its regioisomer threonine (2-amino-3-hydroxybutanoate). It serves as a key intermediate in the synthesis of antibiotics (e.g., bestatin analogs) and HIV protease inhibitors.

This guide evaluates three distinct synthetic methodologies:

  • Sharpless Asymmetric Aminohydroxylation (AA): The premier route for de novo stereoselective synthesis.

  • Epoxide Ring Opening: A scalable, cost-effective industrial approach utilizing ethyl crotonate.

  • Nitroaldol (Henry) Reaction: An atom-economic route suitable for racemic or diastereoselective preparation.

Comparative Snapshot
FeatureSharpless AA Epoxide Opening Nitroaldol (Henry)
Starting Material Ethyl CrotonateEthyl CrotonateEthyl Glyoxylate + Nitroethane
Steps 1 (to protected amine)3 (Epox -> Azide -> Amine)2 (Coupling -> Reduction)
Stereocontrol Excellent (>95% ee)Variable (depends on epoxide)Moderate (requires chiral cat.)[1][2]
Regioselectivity Ligand-controlledSubstrate-controlled (C3 favored)N/A (Linear construction)
Scalability Moderate (Osmium toxicity)High (Azide safety handling req.)High
Primary Cost Driver Osmium/LigandSafety EngineeringCatalyst/Pressure Equipment

Part 1: Detailed Synthetic Routes[3][4]

Route A: Sharpless Asymmetric Aminohydroxylation (The Stereoselective Standard)

This route offers the most direct access to optically active isomers. The reaction utilizes osmium tetroxide and a nitrogen source (Chloramine-T or carbamates) to simultaneously install the amino and hydroxyl groups across the double bond of ethyl crotonate.

  • Mechanism: The active species is an osmium-ligand complex that performs a syn-addition.

  • Regiocontrol: For

    
    -unsaturated esters, "phthalazine" (PHAL) ligands typically favor the 3-amino-2-hydroxy  regioisomer (the target), whereas "anthraquinone" (AQN) ligands can reverse selectivity to the 2-amino isomer.
    
  • Stereochemistry: The use of (DHQ)₂PHAL vs. (DHQD)₂PHAL allows selection of the enantiomer.

Route B: Epoxide Ring Opening (The Industrial Workhorse)

This route relies on the nucleophilic opening of an epoxide. Ethyl crotonate is first epoxidized to ethyl 2,3-epoxybutanoate. Subsequent ring opening with sodium azide follows electronic control.

  • Regiochemistry: In

    
    -epoxy esters, nucleophilic attack by azide (
    
    
    
    ) preferentially occurs at the
    
    
    -carbon (C3)
    due to electronic deactivation of the
    
    
    -carbon by the ester group. This yields the desired 3-azido-2-hydroxy skeleton.
  • Safety: Requires handling of sodium azide and potentially shock-sensitive organic azides.

Route C: Nitroaldol (Henry) Reaction

A condensation between ethyl glyoxylate and nitroethane yields ethyl 2-hydroxy-3-nitrobutanoate. This is followed by hydrogenation of the nitro group to the amine.

  • Utility: Best for generating racemic libraries or when specific diastereomers can be separated by crystallization. Asymmetric variants exist using Cu(II)-bisoxazoline catalysts.

Part 2: Visualization of Pathways

SyntheticRoutes Start_Crotonate Ethyl Crotonate Inter_AA Os(VI) Azaglycolate Start_Crotonate->Inter_AA OsO4, Chloramine-T (DHQ)2PHAL Inter_Epoxide Ethyl 2,3-epoxybutanoate Start_Crotonate->Inter_Epoxide mCPBA or t-BuOOH Start_Glyoxylate Ethyl Glyoxylate + Nitroethane Inter_Nitro Ethyl 3-nitro-2-hydroxybutanoate Start_Glyoxylate->Inter_Nitro Base (Henry Rxn) Prod_Protected N-Protected 3-amino-2-hydroxy ester Inter_AA->Prod_Protected Hydrolysis Target Ethyl 3-amino-2-hydroxybutanoate HCl Prod_Protected->Target Deprotection/HCl Inter_Azide Ethyl 3-azido-2-hydroxybutanoate Inter_Epoxide->Inter_Azide NaN3, NH4Cl (Regioselective C3 attack) Inter_Azide->Target H2, Pd/C HCl Inter_Nitro->Target H2, Raney Ni HCl

Caption: Comparison of Sharpless AA (Blue), Epoxide Opening (Red), and Nitroaldol (Yellow) pathways.

Part 3: Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation (Route A)

Objective: Synthesis of N-Tosyl-3-amino-2-hydroxybutanoate (Precursor).

  • Reagent Prep: In a 250 mL flask, dissolve Ethyl Crotonate (1.14 g, 10 mmol) in n-Propanol/Water (1:1, 50 mL).

  • Catalyst Addition: Add (DHQ)₂PHAL (39 mg, 0.5 mol%) and Potassium Osmate(VI) dihydrate (15 mg, 0.4 mol%).

  • Oxidant Addition: Add Chloramine-T trihydrate (3.10 g, 11 mmol).

  • Reaction: Stir at room temperature for 24 hours. The solution typically turns from green to yellow.

  • Quench: Add sodium sulfite (1.5 g) and stir for 30 minutes to reduce residual osmium.

  • Extraction: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 3:1).

    • Note: The major regioisomer with PHAL ligands is the 3-amino derivative.

  • Deprotection (to HCl salt): Reflux the N-tosyl intermediate in conc. HCl/AcOH or treat with HBr/AcOH followed by ethanolysis to regenerate the ester if the acid is formed.

Protocol 2: Epoxide Ring Opening (Route B)

Objective: Regioselective synthesis via Azidolysis.

  • Epoxidation: Treat Ethyl Crotonate (10 mmol) with mCPBA (1.2 eq) in DCM at 0°C. Stir overnight, wash with NaHCO₃, and concentrate to yield Ethyl 2,3-epoxybutanoate .

  • Azidolysis:

    • Dissolve the epoxide (10 mmol) in Ethanol/Water (30 mL, 8:1).

    • Add Sodium Azide (1.3 g, 20 mmol) and Ammonium Chloride (1.1 g, 20 mmol).

    • Reflux for 6–12 hours.

    • Mechanistic Insight: The ammonium ion buffers the solution; azide attacks the C3 position.

  • Workup: Concentrate ethanol, extract aqueous residue with ether. Dry and concentrate.

  • Reduction: Dissolve crude azide in Ethanol (20 mL). Add 10% Pd/C (100 mg) and stir under H₂ atmosphere (balloon) for 4 hours.

  • Salt Formation: Filter off catalyst. Add HCl in Dioxane (1.2 eq) to the filtrate. Evaporate to obtain Ethyl 3-amino-2-hydroxybutanoate hydrochloride as a white solid.

Part 4: Technical Analysis & Troubleshooting

Regioselectivity Challenges

The most critical failure mode in Route A and B is "regio-scrambling."

  • In Route A (AA): If the 2-amino isomer (Threonine derivative) is observed, switch the ligand from AQN to PHAL, or increase the steric bulk of the ester group (e.g., use tert-butyl crotonate) to favor C3-nitrogen insertion.

  • In Route B (Epoxide): If C2-attack occurs (yielding 2-amino-3-hydroxy), ensure the pH is buffered (NH₄Cl). Acidic conditions can promote C2 attack via activation of the epoxide oxygen, while basic/buffered conditions favor steric/electronic control at C3.

Stereochemical Verification
  • NMR: The syn and anti diastereomers have distinct coupling constants (

    
    ).
    
    • Syn isomers typically show

      
      .
      
    • Anti isomers typically show

      
      .
      
  • Derivatization: Convert the product to an oxazolidinone using phosgene or CDI. The NOE signals in the cyclic carbamate provide definitive relative stereochemistry.

References

  • Sharpless Asymmetric Aminohydroxylation: Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[3][4] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. Link

  • Epoxide Regioselectivity: Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[5] Ring Opening of Epoxides with Sodium Azide in Water.[5][6][7] A Regioselective pH-Controlled Reaction.[6] The Journal of Organic Chemistry, 64(16), 6094-6096. Link

  • Nitroaldol Route: Aswale, S. R., et al. (2013). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 25(13). Link

  • Isoserine Derivatives: Sabitha, G., et al. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[7] Synthesis, 2002(15), 2254-2258. Link

Sources

Alternative chiral synthons to Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Chiral Synthons: Alternatives to Ethyl 3-amino-2-hydroxybutanoate Hydrochloride

Executive Summary this compound (often referred to as the ethyl ester of Isothreonine ) is a critical chiral building block in the synthesis of antibiotics (e.g., dideoxykanamycin A), protease inhibitors, and amino-polyols. While the hydrochloride salt is the standard commercial form, its hygroscopicity, fixed stereochemistry (typically derived from the chiral pool), and nucleophilic nature limit its utility in complex, divergent synthesis.

This guide evaluates three high-performance alternative synthons/strategies that offer superior stereocontrol, solubility profiles, or reactivity:

  • Sharpless Asymmetric Aminohydroxylation (AA) Products: For direct, stereodivergent access from alkenes.

  • Chiral Epoxides (Ethyl 2,3-epoxybutanoate): For nucleophilic ring-opening strategies.

  • Cyclic Sulfamidates: An electrophilic "activated" alternative for coupling reactions.

Part 1: Technical Context & The Target Motif

The target pharmacophore is the 3-amino-2-hydroxy motif (Isothreonine), a regioisomer of the common amino acid Threonine (2-amino-3-hydroxy).

  • Standard Reagent: Ethyl 3-amino-2-hydroxybutanoate HCl.

  • Limitations:

    • Stereochemical Rigidity: Commercial sources are often limited to the (2S, 3R) isomer derived from biological sources. Accessing the (2R, 3S) or syn isomers requires expensive custom synthesis.

    • Handling: The HCl salt is hygroscopic, complicating precise stoichiometry in water-sensitive reactions.

    • Reactivity: It acts solely as a nucleophile.

Part 2: Comparative Analysis of Alternative Synthons

Alternative 1: The "Direct Oxidative" Synthon (Sharpless AA)

Instead of buying the amino-alcohol salt, researchers can generate the protected synthon directly from Ethyl Crotonate using Sharpless Asymmetric Aminohydroxylation. This method allows for the selection of any stereoisomer by changing the chiral ligand.

  • Mechanism: Osmium-catalyzed addition of a nitrogen source (Chloramine-T or Carbamates) across the alkene.

  • Key Advantage: Complete stereodivergence. Using (DHQ)₂-PHAL vs. (DHQD)₂-PHAL inverts the enantioselectivity.

  • Regiocontrol: A critical factor is controlling C2-N vs. C3-N bond formation.

    • Ligand Control: (DHQ)₂-PHAL typically favors the C3-amino isomer (the target).

    • Solvent Effects: Alcoholic solvents enhance the yield of the desired regioisomer.

Alternative 2: The "Strain-Release" Synthon (Chiral Epoxides)

Ethyl 2,3-epoxybutanoate serves as a versatile precursor. Instead of starting with the amine installed, the amine is introduced via nucleophilic ring opening (e.g., with Sodium Azide).[1]

  • Mechanism: Regioselective attack of azide (N₃⁻) on the epoxide.[1][2]

  • Regioselectivity Rule: Under Lewis Acid catalysis (e.g., MgCl₂ or NH₄Cl), azide attack can be directed to C3.

  • Why choose this? It avoids heavy metals (Osmium) in the final steps and allows the introduction of diverse nitrogen nucleophiles (azides, benzylamines) rather than just the primary amine.

Alternative 3: The "Activated" Synthon (Cyclic Sulfamidates)

If the goal is to couple the isothreonine motif to a carbon nucleophile, the standard amino-ester (nucleophile) is useless. The Cyclic Sulfamidate turns the motif into an electrophile .

  • Structure: A 5-membered ring containing the amino and hydroxyl groups masked as a cyclic sulfamate.

  • Reactivity: Nucleophiles attack the C-O carbon, opening the ring and installing the amino-alcohol motif with inversion of configuration.

  • Application: Ideal for constructing longer carbon chains while preserving the amino-alcohol relationship.

Part 3: Performance Data Comparison

FeatureEthyl 3-amino-2-hydroxybutanoate HCl (Baseline)Sharpless AA Product (N-Cbz/N-Ts Protected)Ethyl 2,3-Epoxybutanoate (Epoxide Precursor)Cyclic Sulfamidate (Electrophilic Form)
Primary Role Nucleophile (Amine)Protected IntermediateDivergent PrecursorElectrophile (Alkylating Agent)
Stereo Access Limited (Mostly 2S, 3R)Excellent (All 4 isomers)Good (Depends on epoxidation)Excellent (Stereospecific inversion)
Atom Economy HighModerate (Sulfonamide waste)HighLow (Stoichiometric sulfate loss)
Cost/Scale High (Commercial)Low (Commodity alkene start)Low (Commodity alkene start)High (Multi-step synthesis)
Stability Hygroscopic SaltStable SolidVolatile LiquidStable Solid

Part 4: Experimental Protocols

Protocol A: Synthesis via Sharpless Asymmetric Aminohydroxylation

Accessing (2R, 3S)-Ethyl 3-((4-methylphenyl)sulfonamido)-2-hydroxybutanoate

  • Reagents: Ethyl crotonate (1.0 equiv), Chloramine-T trihydrate (3.0 equiv), K₂OsO₂ (OH)₄ (4 mol%), (DHQ)₂-PHAL (5 mol%).

  • Solvent System: t-BuOH:H₂O (1:1 v/v).

  • Procedure:

    • Dissolve ligand and osmium salt in the solvent mixture.

    • Add Chloramine-T and stir for 10 min.

    • Add Ethyl crotonate and stir at 25°C for 24 hours.

    • Quench: Add sodium metabisulfite (saturated aq.) and stir for 30 min.

    • Workup: Extract with Ethyl Acetate (3x). Wash with brine.[3] Dry over Na₂SO₄.[3]

    • Purification: Flash chromatography (Hexane/EtOAc 3:1).

  • Critical Note: The regioselectivity (3-amino vs. 2-amino) is ligand-dependent. The PHAL ligand class favors the 3-amino isomer for crotonates.

Protocol B: Regioselective Epoxide Opening

Accessing Ethyl 3-azido-2-hydroxybutanoate (Precursor to the amine)

  • Reagents: Ethyl 2,3-epoxybutanoate (1.0 equiv), NaN₃ (1.5 equiv), NH₄Cl (2.0 equiv).

  • Solvent: Methanol/Water (8:1).

  • Procedure:

    • Dissolve epoxide in MeOH/H₂O.

    • Add NH₄Cl and NaN₃.[2]

    • Reflux at 65°C for 6 hours.

    • Workup: Concentrate MeOH. Extract aqueous residue with Ether.[4]

  • Reduction: The resulting azide is reduced to the amine using H₂/Pd-C or Staudinger conditions (PPh₃/H₂O) to yield the target Ethyl 3-amino-2-hydroxybutanoate.

Part 5: Decision Pathways (Visualized)

Diagram 1: Synthon Selection Strategy

A decision tree for selecting the correct starting material based on synthetic needs.

SynthonSelection Start Start: Need 3-Amino-2-Hydroxy Motif StereoQ Is the required stereochemistry Natural (2S, 3R)? Start->StereoQ RoleQ What is the role of the fragment? StereoQ->RoleQ Yes Sharpless Use Sharpless AA Route (Ethyl Crotonate + OsO4) StereoQ->Sharpless No (Need Unnatural Isomer) BuySalt Use Ethyl 3-amino-2-hydroxybutanoate HCl (Standard Commercial Source) RoleQ->BuySalt Nucleophile (Amine) Epoxide Use Epoxide Opening Route (Ethyl 2,3-epoxybutanoate + NaN3) RoleQ->Epoxide Need Azide/Orthogonal Protection Sulfamidate Use Cyclic Sulfamidate (Electrophilic Coupling) RoleQ->Sulfamidate Electrophile (Carbon chain extension)

Caption: Decision matrix for selecting between the commercial salt, catalytic synthesis (Sharpless), or reactive intermediates (Sulfamidates).

Diagram 2: Synthetic Pathways from Ethyl Crotonate

Comparing the two primary synthetic alternatives to buying the salt.

SyntheticPathways Crotonate Ethyl Crotonate (Cheap Starting Material) Osmium Sharpless AA (OsO4, Chloramine-T, Ligand) Crotonate->Osmium Path A Epoxidation Epoxidation (mCPBA or Sharpless Epox.) Crotonate->Epoxidation Path B ProtectedAmine N-Protected 3-Amino-2-Hydroxy Ester (Regio- & Enantio-enriched) Osmium->ProtectedAmine Epoxide Ethyl 2,3-Epoxybutanoate Epoxidation->Epoxide AzideOpen Ring Opening (NaN3, NH4Cl) Epoxide->AzideOpen AzidoAlcohol 3-Azido-2-Hydroxy Ester AzideOpen->AzidoAlcohol

Caption: Comparison of the "Direct Oxidative" (Sharpless) and "Stepwise Nucleophilic" (Epoxide) routes to the target scaffold.

References

  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Journal of Carbohydrate Chemistry. [Link][5]

  • The Sharpless Asymmetric Aminohydroxylation Reaction: Optimising Ligand/Substrate Control. Organic & Biomolecular Chemistry. [Link]

  • Regioselective Ring Opening of Epoxides using Sodium Azide. Journal of Organic Chemistry. [Link]

  • Cyclic Sulfamidates as Versatile Electrophiles. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of 3-Amino-2-hydroxy Acid Derivatives. Tetrahedron Letters. [Link]

Sources

A Senior Scientist's Guide to Enantiomeric Purity Analysis of Ethyl 3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The determination of enantiomeric purity is a non-negotiable aspect of quality control in the development of chiral molecules like Ethyl 3-amino-2-hydroxybutanoate, a key building block in synthetic organic chemistry. The specific stereochemistry of this compound can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying its enantiomers, grounded in established scientific principles and practical, field-proven insights.

We will explore three major chromatographic and electrophoretic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). For each, we will dissect the underlying principles, provide robust starting protocols, and present a comparative analysis to guide you in selecting the optimal method for your laboratory's needs—be it for routine quality control, high-throughput screening, or research and development.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is unequivocally the gold standard for enantiomeric purity determination in the pharmaceutical industry, prized for its versatility, robustness, and high resolution.[1][2] The separation is accomplished by leveraging a chiral environment, most commonly created by a Chiral Stationary Phase (CSP).

The Principle of Chiral Recognition on a CSP

Enantiomers possess identical physical properties in an achiral environment. However, when they interact with a chiral selector (the CSP), they form transient diastereomeric complexes.[1] The differing stability and energy of these complexes cause one enantiomer to be retained longer on the column, enabling their separation. For a molecule like Ethyl 3-amino-2-hydroxybutanoate, which contains both amino and hydroxyl groups, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[3][4]

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) offer broad enantioselectivity and are a common first choice for screening.

  • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are excellent for polar and ionic compounds, often allowing for the direct analysis of underivatized amino acids and their derivatives in aqueous-organic mobile phases.[4][5]

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method, which is often preferred as it eliminates the time and potential for error associated with a derivatization step.[4] A macrocyclic glycopeptide column is selected for its proven success with similar polar analytes.

1. Chromatographic System & Conditions:

  • System: HPLC with UV Detector.
  • Chiral Stationary Phase: Macrocyclic Glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Methanol/Water/Acetic Acid (90:10:0.1, v/v/v). Rationale: The organic modifier (methanol) controls retention, while the small amount of acid ensures the amine is protonated, leading to consistent interactions with the CSP.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 210 nm. Rationale: The ester carbonyl group provides sufficient UV absorbance at lower wavelengths.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the Ethyl 3-amino-2-hydroxybutanoate sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability & Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject a racemic standard of Ethyl 3-amino-2-hydroxybutanoate to confirm the resolution of the two enantiomers. The resolution factor (Rs) should be > 1.5.
  • Inject the test sample and record the chromatogram.

4. Data Analysis:

  • Identify and integrate the peak areas for the desired enantiomer and the undesired enantiomer.
  • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula: % Enantiomeric Purity = [Area(major) / (Area(major) + Area(minor))] * 100
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 ana1 Inject Sample (10 µL) into HPLC System prep3->ana1 ana2 Separation on Chiral Stationary Phase ana1->ana2 ana3 UV Detection (210 nm) ana2->ana3 data1 Acquire Chromatogram ana3->data1 data2 Integrate Peak Areas (Enantiomer 1 & 2) data1->data2 data3 Calculate Enantiomeric Purity data2->data3

Caption: General workflow for direct chiral HPLC analysis.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantiomeric separation of volatile compounds. For polar molecules like Ethyl 3-amino-2-hydroxybutanoate, derivatization is a mandatory step to increase volatility and thermal stability, preventing analyte degradation and interaction with the capillary column surface.[6]

The Principle of Chiral GC

Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[7] The derivatized enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to different retention times. A study on the enantiomers of ethyl 3-hydroxybutanoate in wine successfully used a β-cyclodextrin-based GC column, demonstrating its suitability for this structural class.[7]

Experimental Protocol: Chiral GC with Derivatization

This protocol employs a common two-step derivatization to make the analyte suitable for GC analysis. The hydroxyl and amino groups are acylated, typically with trifluoroacetic anhydride (TFAA), which creates a volatile derivative with good chromatographic properties.[8]

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
  • Add 500 µL of a suitable solvent (e.g., Dichloromethane).
  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).
  • Cap the vial and heat at 60 °C for 30 minutes.
  • Cool the vial to room temperature. Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of Hexane for injection.

2. GC System & Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • Chiral Column: A cyclodextrin-based capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
  • Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 5 °C/min to 180 °C.
  • Hold at 180 °C for 5 minutes.
  • Detector Temperature (FID): 275 °C.

3. Analysis and Data Processing:

  • Inject a derivatized racemic standard to determine the retention times and confirm resolution.
  • Inject the derivatized test sample.
  • Calculate enantiomeric purity based on the integrated peak areas, as described in the HPLC section.
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Sample + Solvent prep2 Add TFAA Reagent & Heat (60°C) prep1->prep2 prep3 Evaporate & Reconstitute in Hexane prep2->prep3 ana1 Inject Derivatized Sample into GC System prep3->ana1 ana2 Separation on Chiral Capillary Column ana1->ana2 ana3 FID or MS Detection ana2->ana3 data1 Acquire Chromatogram ana3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Enantiomeric Purity data2->data3

Caption: General workflow for chiral GC analysis with derivatization.

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency, low-consumption alternative to chromatographic methods.[9] Enantiomeric separation is achieved not by a stationary phase, but by adding a chiral selector directly to the background electrolyte (BGE).

The Principle of Chiral CE

In an electric field, ions migrate through a capillary at different rates based on their charge-to-size ratio. When a chiral selector, such as a cyclodextrin, is added to the BGE, the enantiomers of the analyte form transient, diastereomeric inclusion complexes.[10][11] These complexes have different effective mobilities due to differences in their size, shape, and/or charge, leading to their separation. This technique is particularly well-suited for charged or chargeable molecules like amino acid derivatives.[12][13]

Experimental Protocol: Chiral CE

This protocol uses a neutral cyclodextrin, which is a common and effective chiral selector for a wide range of compounds.

1. CE System & Conditions:

  • System: Capillary Electrophoresis system with a UV detector.
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).
  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Rationale: A low pH ensures the amine is fully protonated, and the cyclodextrin acts as the chiral selector.
  • Voltage: 20 kV.
  • Temperature: 25 °C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV at 210 nm.

2. Sample Preparation & Analysis:

  • Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
  • Condition a new capillary by flushing sequentially with 0.1 M NaOH, water, and finally the BGE.
  • Inject a racemic standard to confirm separation and determine migration times.
  • Inject the test sample.

3. Data Analysis:

  • The resulting electropherogram is processed similarly to a chromatogram.
  • Calculate enantiomeric purity based on the corrected peak areas (Area/Migration Time) to account for differences in velocity.
CE Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis Electrophoretic Analysis cluster_data Data Processing prep1 Prepare BGE with Chiral Selector (HP-β-CD) prep2 Condition Capillary prep1->prep2 prep3 Dissolve Sample in Water/BGE prep2->prep3 ana1 Hydrodynamic Injection of Sample prep3->ana1 ana2 Apply Voltage (20 kV) ana1->ana2 ana3 Separation in Capillary & UV Detection ana2->ana3 data1 Acquire Electropherogram ana3->data1 data2 Calculate Corrected Peak Areas data1->data2 data3 Determine Enantiomeric Purity data2->data3

Caption: General workflow for chiral Capillary Electrophoresis.

Comparative Guide: HPLC vs. GC vs. CE

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis. The following table provides a direct comparison of the three techniques for this application.

ParameterChiral HPLCChiral GCChiral CE
Principle Differential interaction with a Chiral Stationary Phase (CSP).Differential interaction with a CSP in the gas phase.Differential mobility of transient diastereomeric complexes in an electric field.
Sample Volatility Not required.Required; derivatization is mandatory for this analyte.Not required.
Resolution Very Good to Excellent.Excellent.Excellent; very high theoretical plate counts.
Sensitivity (UV/FID) Good (µg/mL range).Very Good (ng/mL range with FID).Moderate; path length is short, can be a limitation.
Speed of Analysis Moderate (typically 10-30 min).Moderate (dependent on temperature program).Fast (typically <15 min).
Solvent/Reagent Use High mobile phase consumption.Low solvent use, but requires derivatization reagents.Very low buffer and sample consumption.
Method Development Can be complex; requires screening of multiple columns and mobile phases.Derivatization step adds complexity; column choice is critical.Can be rapid; screening different chiral selectors in the BGE is straightforward.
Robustness High; well-established and reliable technology.High; but derivatization must be complete and reproducible.Moderate; sensitive to buffer composition and capillary surface condition.
Best For... Routine QC, method validation, preparative separation.[14][15]Analysis of volatile impurities, trace analysis.High-efficiency screening, analysis of minute sample quantities.[9]

Trustworthiness: The Role of Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose.[3][14] Validation should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) and typically includes the following parameters:

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and any potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).[15]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from the reporting limit to 150% of the specification).[3]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.[16]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

For the determination of the enantiomeric purity of Ethyl 3-amino-2-hydroxybutanoate, Chiral HPLC stands out as the most versatile and robust method, making it the recommended choice for most pharmaceutical development and quality control settings. Its ability to perform direct analysis without derivatization simplifies the workflow and reduces potential sources of error.

Chiral GC is a strong alternative, particularly if high sensitivity is required or if GC instrumentation is more readily available. However, the mandatory derivatization step adds complexity and must be carefully controlled and validated.

Chiral CE offers the advantages of high speed and minimal sample consumption, making it an excellent tool for research environments or for high-throughput screening where sample quantity is limited.

Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the specific application's requirements against the capabilities and limitations of each technique. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

  • Gubitz, G., & Schmid, M. G. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. Available at: [Link]

  • Fanali, S., et al. (2004). Enantioseparation of aromatic amino acids and amino acid esters by capillary electrophoresis with crown ether and prediction of enantiomer migration orders. Electrophoresis. Available at: [Link]

  • Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [https://greyhoundchrom.com/files/Derivatization Reagents Brochure.pdf]([Link] Reagents Brochure.pdf)

  • Johnson, R. D., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]

  • Springer Nature Experiments. (2026). Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. Available at: [Link]

  • Kublitskii, V. S., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available at: [Link]

  • Chandrasekhar, S., et al. (2005). Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. PubMed. Available at: [Link]

  • Sugai, T., et al. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. Available at: [Link]

  • Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Sun, J., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Lytra, G., et al. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • SSRN. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Available at: [Link]

Sources

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